molecular formula C23H18ClN3O3 B3533039 5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3533039
M. Wt: 419.9 g/mol
InChI Key: YAZBTUAVNQYFKP-QGOAFFKASA-N
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Description

The compound “5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , involves coupling reactions with various activated methylene compounds . Some hydrazine-coupled pyrazoles were successfully synthesized, and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions. For instance, the substitution reaction took place on sulfur instead of the nitrogen atom due to the stronger nucleophilic activity of the sulfur atom . All reactions were monitored by thin layer chromatography .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using various techniques. For instance, the molecular formula, yield, melting point, FT-IR, 1H-NMR, and ESI-MS of a similar compound were reported .

Mechanism of Action

The mechanism of action of pyrazole derivatives is often studied using molecular docking studies. For instance, a study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a pyrazole derivative .

Future Directions

The future directions in the research of pyrazole derivatives include further exploration of their diverse pharmacological effects. Given their potent antileishmanial and antimalarial activities, these compounds may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Further studies are needed to fully understand their mechanisms of action and to optimize their synthesis methods .

properties

IUPAC Name

(5E)-5-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-14-12-16(15(2)26(14)20-11-7-6-10-19(20)24)13-18-21(28)25-23(30)27(22(18)29)17-8-4-3-5-9-17/h3-13H,1-2H3,(H,25,28,30)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZBTUAVNQYFKP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2Cl)C)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2Cl)C)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
5-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

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